molecular formula C11H22ClN B2474870 1-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride CAS No. 54190-11-3

1-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride

Cat. No.: B2474870
CAS No.: 54190-11-3
M. Wt: 203.75
InChI Key: YKZQPAVLKAVCTB-UHFFFAOYSA-N
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Description

1-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride is a chemical compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride typically involves the reaction of 7,7-dimethylbicyclo[2.2.1]heptane with N-methylmethanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of nucleophiles in a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

1-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7,7-Dimethyl-2-methylenenorbornane: A structurally similar compound with different reactivity and applications.

    7,7-Dimethyl-2-methylenebicyclo[2.2.1]heptane: Another related compound with unique properties.

Uniqueness

1-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride is unique due to its specific bicyclic structure and the presence of the N-methylmethanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-10(2)9-4-6-11(10,7-5-9)8-12-3;/h9,12H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZQPAVLKAVCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(CC2)CNC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54190-11-3
Record name ({7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methyl)(methyl)amine hydrochloride
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